molecular formula C9H18N2O4 B14447792 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid CAS No. 77382-81-1

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid

Katalognummer: B14447792
CAS-Nummer: 77382-81-1
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: FBCFGGFWPAMNQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is a complex organic compound characterized by the presence of a hydroxy group, a nitroso group, and an amino group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxybutanoic acid: Lacks the nitroso and amino groups, making it less reactive in certain chemical reactions.

    4-Hydroxybutanoic acid: Similar structure but lacks the nitroso and amino groups.

    3-Aminobutanoic acid: Contains an amino group but lacks the hydroxy and nitroso groups.

Uniqueness

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

77382-81-1

Molekularformel

C9H18N2O4

Molekulargewicht

218.25 g/mol

IUPAC-Name

3-hydroxy-4-[nitroso(pentyl)amino]butanoic acid

InChI

InChI=1S/C9H18N2O4/c1-2-3-4-5-11(10-15)7-8(12)6-9(13)14/h8,12H,2-7H2,1H3,(H,13,14)

InChI-Schlüssel

FBCFGGFWPAMNQV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(CC(CC(=O)O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.